molecular formula C14H16N2 B109063 4,4'-Ethylenedianiline CAS No. 621-95-4

4,4'-Ethylenedianiline

Cat. No. B109063
CAS RN: 621-95-4
M. Wt: 212.29 g/mol
InChI Key: UHNUHZHQLCGZDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

4,4’-Ethylenedianiline is synthesized through the condensation reaction of aniline with formaldehyde . The reaction is catalyzed by SO3H-functionalized ionic liquids (SFILs), which have excellent catalytic activity .


Molecular Structure Analysis

The molecular formula of 4,4’-Ethylenedianiline is CH2(C6H4NH2)2 . It is a colorless solid, although commercial samples can appear yellow or brown .


Chemical Reactions Analysis

4,4’-Ethylenedianiline is mainly used as a precursor to polyurethanes . It has been used in the preparation of molecularly imprinting sol-gel materials for the detection of DDT .


Physical And Chemical Properties Analysis

4,4’-Ethylenedianiline is a colorless solid with a molecular weight of 212.29 g/mol . It is slightly soluble in cold water but very soluble in alcohol, benzene, and ether . It has a melting point ranging from 91.5 to 92 °C, and a flash point of 220 °C .

Scientific Research Applications

Understanding Toxicity Mechanisms

4,4'-Ethylenedianiline (also referred to as 4,4'-Methylenedianiline or MDA) has been extensively studied due to its toxicological significance and widespread industrial use. A study by Dugas et al. (2007) explored the toxic effects of intermittent exposure to MDA, revealing that it caused vascular medial hyperplasia and initiated vascular smooth muscle cells (VSMC) proliferation. The study suggested that this proliferation could be due to the metabolism of MDA to reactive intermediates in VSMC, shedding light on the underlying mechanisms of MDA-induced toxicity (Dugas et al., 2007).

Industrial and Environmental Impact

MDA's role in the industry and its environmental impact have been subjects of significant research. Kenyon et al. (2004) assessed the percutaneous penetration and genotoxicity of MDA through the skin, providing crucial insights into human exposure risks in industrial settings. This study emphasized the importance of safety measures and protective equipment to minimize occupational exposure (Kenyon et al., 2004).

Genetic and Cellular Insights

Understanding the genetic and cellular interactions of MDA has been crucial in unraveling its effects on human health. Zhang et al. (2006) delved into the genetic aspects by demonstrating that N-Acetyltransferase 2 (NAT2) acetylator polymorphism in rats modifies the hepatotoxicity induced by MDA. This study underscores the significance of genetic factors in determining individual susceptibility to MDA-induced liver damage (Zhang et al., 2006).

Advances in Analysis and Detection

Recent advancements in analytical techniques have improved our ability to detect and understand the behavior of MDA in biological systems and the environment. For instance, Brunet et al. (2018) developed a method for extracting and determining MDA in soils, which is crucial for environmental monitoring and assessing the potential degradation of polyurethane materials containing MDA (Brunet et al., 2018).

Safety And Hazards

Exposure to 4,4’-Ethylenedianiline mainly occurs in the workplace . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Relevant papers on 4,4’-Ethylenedianiline include studies on its selective separation , development of a method for its preservation, extraction, and quantitation , and research on Schiff base derived from 4,4’-methylenedianiline .

properties

IUPAC Name

4-[2-(4-aminophenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h3-10H,1-2,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUHZHQLCGZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060742
Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis-
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Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195535
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4,4'-Ethylenedianiline

CAS RN

621-95-4
Record name 4,4′-Ethylenedianiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diaminodibenzyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diaminobibenzyl
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Record name 4,4'-Diaminobibenzyl
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Record name 4,4'-Diaminobibenzyl
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Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis-
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Record name Benzenamine, 4,4'-(1,2-ethanediyl)bis-
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Record name 4,4'-ethylenedianiline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
YX Zhang - Microporous and Mesoporous Materials, 2023 - Elsevier
In this paper, 4,4′-ethylenedianiline as a linker, flexible 2,4,6-tris(4-formylphenoxy)- 1,3,5-triazine (TPT−3−CHO) and hexa(4-formyl-phenoxy)cyclotriphosphazene (NOP−6−CHO) as …
Number of citations: 2 www.sciencedirect.com
JC Peterson, EC Estiva, DS Lyttle, RM Harris - Journal of Chromatography …, 1991 - Elsevier
A method is described for the determination of urinary 4,4'-methylenedianiline (MDA) by high-performance liquid chromatography (HPLC). MDA was extracted from hydrolyzed urine …
Number of citations: 13 www.sciencedirect.com
P Bhanja, S Mishra, K Manna, A Mallick… - … applied materials & …, 2017 - ACS Publications
Covalent organic frameworks (COFs) having periodicity in pores of nanoscale dimensions can be suitably designed for the organic building units bearing reactive functional groups at …
Number of citations: 76 pubs.acs.org
AH Halawa, AH Bedair, AM El-Agrody… - … für Naturforschung B, 2017 - degruyter.com
Three new series of bis-indole derivatives were synthesized based on p-phenylenediamine (2–4, 5 and 6) and 4,4′-ethylenedianiline moieties (7–9) using facile and efficient …
Number of citations: 5 www.degruyter.com
İ Yazgan - Polymer Bulletin, 2020 - Springer
Polyamic acid (PAA) has been widely synthesized as the precursor of polyimide for over 50 years. PAA has had recent attention when used as a final polymer in a variety of applications …
Number of citations: 4 link.springer.com
J Borycki, M Okulska-Bozek… - XIV Conference on …, 2002 - spiedigitallibrary.org
Polyimides were prepared in the classical two-step method via poly(amic acids). Poly(amic acids) were obtained from 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), 4,4'- (…
Number of citations: 8 www.spiedigitallibrary.org
P Kimkes - 1995 - research.rug.nl
The oxidative coupling polymerization of alkyl 3, 5-diaminobenzoates, I, 3-diaminobenzene and 4, 4-ethylenedianiline to the corresponding azo polymers in the presence of a catalyst …
Number of citations: 1 research.rug.nl
Ş Gülten, E Arslan - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
Biologically important 21 new symmetrical bis 3,4‐dihydropyrimidin‐2(1H)‐ones/thiones were synthesized by reacting 4,4′‐diaminodiphenyl ether/4,4′‐ethylenedianiline with tert‐…
Number of citations: 3 onlinelibrary.wiley.com
G Sabbioni, D Schütze - Chemical research in toxicology, 1998 - ACS Publications
Aromatic diamino compounds, eg, 4,4‘-methylenebis(2-chloroaniline) (MOCA) and 4,4‘-methylenedianiline (MDA), are used as curing agents in the production of elastomers. Since …
Number of citations: 35 pubs.acs.org
J Borycki, M Okulska-Bozek - XIV Conference on Liquid …, 2002 - spiedigitallibrary.org
According to classical method polyimides were obtained in two-step polycondensation process via 10% solutions of poly(amic acid)s in dimethylformamide (DMF). Poly(amic acid)s …
Number of citations: 3 www.spiedigitallibrary.org

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